Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include three methyl groups attached to the pyrrole ring and an ethyl ester group at the 2-position. These structural characteristics make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4,5-trimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ester group allows it to participate in esterification and transesterification reactions, which are important in various biochemical processes. The methyl groups on the pyrrole ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 4-methyl-1H-pyrrole-2-carboxylate
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of three methyl groups on the pyrrole ring, which significantly alters its chemical and physical properties compared to other pyrrole derivatives. These methyl groups can affect the compound’s solubility, stability, and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGFZDTCIQHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176412 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-46-4 | |
Record name | Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate in the context of laser technology?
A: Ethyl 3,4,5-trimethylpyrrole-2-carboxylate serves as a key precursor in synthesizing cyanopyrromethene–BF2 complexes, a class of compounds exhibiting laser activity. [] These complexes, specifically PMTEDC and PMHMC derived from Ethyl 3,4,5-trimethylpyrrole-2-carboxylate, demonstrate laser emission in the red region of the electromagnetic spectrum. []
Q2: How is Ethyl 3,4,5-trimethylpyrrole-2-carboxylate utilized in the synthesis of these laser-active complexes?
A: The synthesis involves a multi-step process. Initially, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate is reacted with a mixture of formic and hydrobromic acids. [] This reaction likely proceeds through the formation of intermediate pyrrole derivatives, ultimately yielding a pyrromethene hydrobromide. [] Subsequent reactions with hydrogen cyanide and bromine, followed by treatment with boron trifluoride etherate, lead to the formation of the desired cyanopyrromethene–BF2 complex. []
Q3: Beyond laser applications, what other research has been conducted on Ethyl 3,4,5-trimethylpyrrole-2-carboxylate?
A: Studies have investigated the reactivity of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate with formaldehyde in acidic solutions. [] Additionally, research has explored its reactions with diazonium salts in aqueous acetic acid under acidic conditions. [] These studies provide insights into the electrophilic substitution reactions this compound can undergo.
Q4: How does the structure of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate relate to its reactivity?
A: The presence of electron-donating methyl groups on the pyrrole ring increases the electron density of the system. [, , ] This increased electron density makes the pyrrole ring more susceptible to electrophilic attack, explaining its reactivity with electrophiles such as formaldehyde and diazonium salts. [, ]
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